molecular formula C8H12O4 B1312413 cis-1,3-Cyclohexanedicarboxylic Acid CAS No. 2305-31-9

cis-1,3-Cyclohexanedicarboxylic Acid

Cat. No.: B1312413
CAS No.: 2305-31-9
M. Wt: 172.18 g/mol
InChI Key: XBZSBBLNHFMTEB-OLQVQODUSA-N
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Description

cis-1,3-Cyclohexanedicarboxylic Acid: is an organic compound with the molecular formula C8H12O4 It is a cyclohexane derivative with two carboxylic acid groups positioned at the 1 and 3 positions in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Isophthalic Acid: One common method involves the catalytic hydrogenation of isophthalic acid in the presence of a suitable catalyst such as palladium on carbon.

    Cyclization of Adipic Acid Derivatives: Another method involves the cyclization of adipic acid derivatives under acidic conditions.

Industrial Production Methods: Industrial production of cis-1,3-Cyclohexanedicarboxylic Acid often involves the hydrogenation of isophthalic acid due to its efficiency and scalability. The process is optimized to maximize the yield of the cis isomer while minimizing the formation of the trans isomer .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, hydrochloric acid).

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Cyclohexanedimethanol derivatives.

    Esterification: Esters of this compound.

Mechanism of Action

The mechanism of action of cis-1,3-Cyclohexanedicarboxylic Acid primarily involves its interaction with enzymes and other biological molecules. The compound can act as a substrate for various enzymes, leading to the formation of specific products through enzymatic catalysis. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: cis-1,3-Cyclohexanedicarboxylic Acid is unique due to its specific cis configuration, which imparts distinct stereochemical properties and reactivity. This configuration makes it particularly valuable in the synthesis of chiral molecules and materials with specific mechanical properties .

Properties

IUPAC Name

(1S,3R)-cyclohexane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZSBBLNHFMTEB-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305-31-9
Record name 1,3-Cyclohexanedicarboxylic acid, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1,3-Cyclohexanedicarboxylic Acid
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Record name 1,3-CYCLOHEXANEDICARBOXYLIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QXE081K9B
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of isophthalic acid (5.0 g, 30.1 mmol) in 45 ml of acetic acid was added a slurry of 0.1 g of platinum oxide in 5 ml of acetic acid. The resulting mixture was stirred under 50 psi of hydrogen at 25° C. for 16 hours. NMR analysis (DMSO-d6) at this time showed complete reduction of starting material. The reaction mixture was filtered through Celite and the filter cake was rinsed with methanol. The combined filtrate and washes were concentrated under reduced pressure, using heptane to azeotropically remove residual acetic acid. Trituration of the resultant semi-solid with heptane and filtration of the precipitate provided 4.92 g (95%) of the title compound as a white powder. mp: 163-165° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

To a suspension of isophthalic acid (500 g, 3 mol) in methanol (2.81) was added 5% Rhodium-on-alumina catalyst (50 g) and acetic acid (150 ml). The reaction mixture was shaken under hydrogen (50 psi) at room temperature overnight. The mixture was filtered through celite. To this solution was added fresh 5% Rhodium-on-alumina catalyst (25 g), and the mixture was shaken under 50 psi of hydrogen for another 24 hours. The final reaction mixture was filtered through celite. The solution was concentrated under vacuum to give 493 g of the title compound as a white powder (96.3% yield). m.p. 163-165° C.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
catalyst
Reaction Step Two
Yield
96.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,3-Cyclohexanedicarboxylic Acid
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cis-1,3-Cyclohexanedicarboxylic Acid
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cis-1,3-Cyclohexanedicarboxylic Acid
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cis-1,3-Cyclohexanedicarboxylic Acid
Reactant of Route 5
cis-1,3-Cyclohexanedicarboxylic Acid
Reactant of Route 6
cis-1,3-Cyclohexanedicarboxylic Acid
Customer
Q & A

Q1: How does the ionization state of cis-1,3-Cyclohexanedicarboxylic acid impact its conformational preferences in different solvents?

A1: Research using NMR spectroscopy and density functional theory calculations has revealed that this compound displays distinct conformational preferences depending on its ionization state and the solvent. While the diacid exhibits multiple conformations, the monoanion favors a single conformation stabilized by intramolecular hydrogen bonding, especially in DMSO. [] This intramolecular hydrogen bonding is stronger in the this compound monoanion compared to its this compound counterpart, suggesting a preference for 1,3-diaxial conformers in cyclopentane rings. []

Q2: What is the significance of the crystal structure of this compound in supramolecular chemistry?

A2: this compound forms a unique "cell solid" structure stabilized by both dimeric and catemeric hydrogen bond pairs. [] This deviation from the typical linear structures observed in other dicarboxylic acids makes this compound a valuable building block in crystal engineering and supramolecular synthesis. []

Q3: How can this compound be used to construct coordination polymers?

A3: this compound can act as a bridging ligand in the construction of metal-organic frameworks (MOFs). For instance, reacting this compound with cobalt salts and V-shaped N-donor ligands has led to the formation of two-dimensional and three-dimensional coordination polymers. [] These polymers exhibit unique structural features and potential applications in areas like gas storage and catalysis.

Q4: Can enzymes be used to selectively modify this compound diesters?

A4: Yes, enzymatic desymmetrization of this compound diesters has been achieved. [, ] This enzymatic approach provides a green and sustainable method for obtaining enantiomerically enriched compounds from this compound derivatives, which are valuable building blocks in organic synthesis.

Q5: How does the rotational orientation of carboxyl groups influence the geometry of the cyclohexane ring in this compound?

A5: X-ray crystallography studies on this compound [] can provide insights into the influence of carboxyl group orientation on the cyclohexane ring geometry. While specific details would require analyzing the crystallographic data, it is known that the preference of carboxyl groups for equatorial or axial positions can significantly impact the overall conformation and packing of the molecule in the solid state.

Q6: Can this compound form co-crystals with other molecules?

A6: Yes, this compound readily forms co-crystals with various N-donor compounds. [] For example, it forms a co-crystal with N,N′-(pentane-1,5-di­yl)bis­(pyridine-4-carboxamide)­pentane and water, showcasing supramolecular chain motifs stabilized by intricate hydrogen bonding networks. [] These findings highlight the potential of this compound in crystal engineering and the design of functional materials.

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